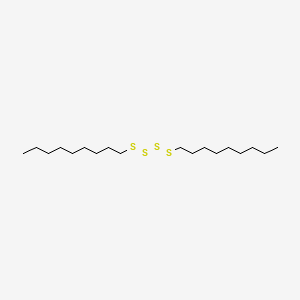![molecular formula C22H41NOSn B14293794 N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine CAS No. 128557-51-7](/img/structure/B14293794.png)
N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine is a chemical compound that belongs to the class of amines It is characterized by the presence of a dimethylamino group attached to an ethan-1-amine backbone, with a phenoxy group substituted with a tributylstannyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine typically involves the following steps:
Formation of the Phenoxy Intermediate: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate halide under basic conditions.
Stannylation: The phenoxy intermediate is then subjected to stannylation using tributyltin chloride in the presence of a catalyst such as palladium. This step introduces the tributylstannyl group onto the phenoxy ring.
Amination: Finally, the dimethylamino group is introduced through a nucleophilic substitution reaction, where a dimethylamine reacts with the stannylated phenoxy intermediate under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The tributylstannyl group can be substituted with other functional groups through reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halides, electrophiles; reactions often require catalysts such as palladium or copper.
Major Products Formed
Oxidation: Oxides of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Compounds with substituted functional groups replacing the tributylstannyl moiety.
科学的研究の応用
N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The tributylstannyl group may facilitate binding to specific sites, while the dimethylamino group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N,N-Dimethyl-2-[2-(trimethylstannyl)phenoxy]ethan-1-amine
- N,N-Dimethyl-2-[2-(triethylstannyl)phenoxy]ethan-1-amine
- N,N-Dimethyl-2-[2-(triphenylstannyl)phenoxy]ethan-1-amine
Uniqueness
N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine is unique due to the presence of the tributylstannyl group, which imparts distinct chemical and physical properties. This compound’s specific structure allows for unique interactions in chemical reactions and biological systems, making it valuable for various applications.
特性
CAS番号 |
128557-51-7 |
|---|---|
分子式 |
C22H41NOSn |
分子量 |
454.3 g/mol |
IUPAC名 |
N,N-dimethyl-2-(2-tributylstannylphenoxy)ethanamine |
InChI |
InChI=1S/C10H14NO.3C4H9.Sn/c1-11(2)8-9-12-10-6-4-3-5-7-10;3*1-3-4-2;/h3-6H,8-9H2,1-2H3;3*1,3-4H2,2H3; |
InChIキー |
JFRRCYQXCSMPTE-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC=C1OCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2',2''-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol)](/img/structure/B14293711.png)
![5,5-Dimethyl-4,5,6,7,8,9-hexahydrothieno[3,2-c]azocin-5-ium](/img/structure/B14293733.png)
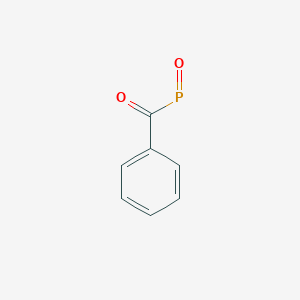
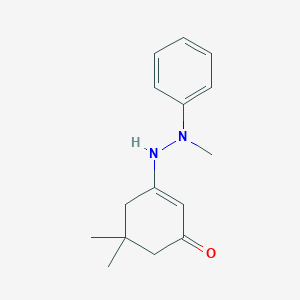
![5-Phenyl-2H,5H-[1]benzopyrano[3,4-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B14293753.png)
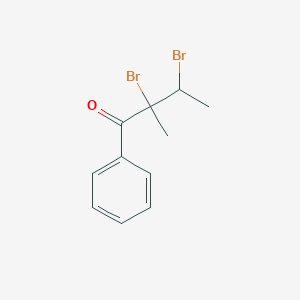
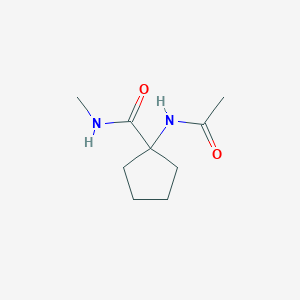
![4-(3-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}propyl)aniline](/img/structure/B14293773.png)
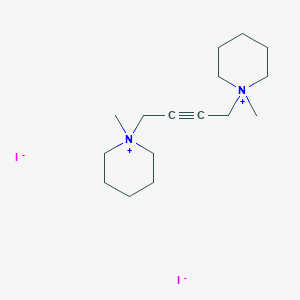
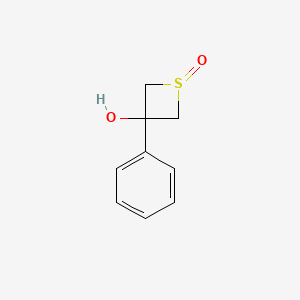
![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B14293809.png)


